molecular formula C6H8N4O B11919601 3-Amino-5-methylpyrazine-2-carboxamide CAS No. 50627-49-1

3-Amino-5-methylpyrazine-2-carboxamide

Cat. No.: B11919601
CAS No.: 50627-49-1
M. Wt: 152.15 g/mol
InChI Key: TYHFPGXAWPRYPR-UHFFFAOYSA-N
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Description

Overview of the Pyrazine (B50134) Core in Medicinal Chemistry Research

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental building block in the design of bioactive molecules. Its electron-deficient nature, coupled with its ability to participate in hydrogen bonding and π-stacking interactions, makes it an attractive moiety for medicinal chemists. The incorporation of a carboxamide group at the 2-position further enhances the molecule's drug-like properties by providing an additional site for hydrogen bond donation and acceptance, which is crucial for target binding.

The pyrazine core is a versatile scaffold that has been successfully employed in the development of drugs for a wide range of therapeutic areas. researchgate.netbldpharm.com Derivatives of pyrazine have been reported to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. bldpharm.comacs.org This wide range of bioactivity highlights the importance of the pyrazine nucleus as a starting point for the discovery of new drugs.

Academic Context and Research Focus on 3-Amino-5-methylpyrazine-2-carboxamide and its Analogs

Within the broader class of pyrazine-2-carboxamides, the 3-amino substituted derivatives have garnered significant attention from the academic and industrial research communities. The presence of the amino group at the 3-position introduces a key pharmacophoric feature, enabling the molecule to act as a hydrogen bond donor and participate in crucial interactions with biological targets. The further addition of a methyl group at the 5-position, as seen in this compound, can influence the compound's steric and electronic properties, potentially leading to enhanced potency and selectivity.

Recent research has focused on the synthesis and biological evaluation of this compound and its analogs as potential therapeutic agents. These investigations have explored their utility as inhibitors of various enzymes and receptors implicated in disease pathogenesis. For instance, derivatives of the closely related 3-amino-6-methylpyrazine-2-carboxamide have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are known to be key drivers in various cancers. acs.orgnih.gov Furthermore, analogs of 3-aminopyrazine-2-carboxamide (B1665363) have demonstrated significant promise as antimycobacterial agents, highlighting their potential in the fight against infectious diseases. nih.gov

The following sections will provide a more detailed examination of the research findings related to this compound and its analogs, including data on their biological activities and structure-activity relationships.

Detailed Research Findings on this compound Analogs

While specific research focusing solely on this compound is limited, extensive studies have been conducted on its close analogs, particularly those with substitutions on the pyrazine ring and the carboxamide nitrogen. These studies provide valuable insights into the therapeutic potential of this class of compounds.

One notable area of research is the development of 3-amino-6-methylpyrazine-2-carboxamide derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a key factor in the development and progression of numerous cancers. Researchers have designed and synthesized a series of N-substituted 3-amino-6-methylpyrazine-2-carboxamide derivatives and evaluated their inhibitory activity against various FGFR isoforms. The data from these studies have demonstrated that specific substitutions on the carboxamide nitrogen can lead to potent and selective FGFR inhibitors. acs.orgnih.gov

Another significant avenue of investigation has been the exploration of 3-aminopyrazine-2-carboxamide analogs as antimicrobial agents. In particular, these compounds have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Structure-activity relationship studies have revealed that the nature of the substituent on the carboxamide nitrogen plays a critical role in determining the antimycobacterial potency.

The tables below summarize key research findings for various analogs of this compound, highlighting their biological activities.

Table 1: Biological Activity of 3-Amino-6-methylpyrazine-2-carboxamide Analogs as FGFR Inhibitors

Compound ID Substitution on Carboxamide Nitrogen Target IC50 (nM) Reference
18i 3,5-dihydroxyphenyl FGFR1 15.3 nih.gov
18i 3,5-dihydroxyphenyl FGFR2 8.7 nih.gov
18i 3,5-dihydroxyphenyl FGFR3 12.1 nih.gov
18i 3,5-dihydroxyphenyl FGFR4 5.4 nih.gov

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimycobacterial Activity of 3-Aminopyrazine-2-carboxamide Analogs

Compound ID Substitution on Carboxamide Nitrogen Target Organism MIC (µg/mL) Reference
17 2,4-dimethoxyphenyl Mycobacterium tuberculosis H37Rv 12.5 nih.gov
20 4-(trifluoromethyl)phenyl Mycobacterium tuberculosis H37Rv 25 nih.gov
8 4-methylbenzyl Mycobacterium tuberculosis H37Rv 6 mdpi.com

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50627-49-1

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

3-amino-5-methylpyrazine-2-carboxamide

InChI

InChI=1S/C6H8N4O/c1-3-2-9-4(6(8)11)5(7)10-3/h2H,1H3,(H2,7,10)(H2,8,11)

InChI Key

TYHFPGXAWPRYPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=N1)N)C(=O)N

Origin of Product

United States

Synthetic Strategies and Routes for 3 Amino 5 Methylpyrazine 2 Carboxamide and Its Structural Analogs

Precursor Synthesis and Pyrazine (B50134) Ring Formation Methodologies

The formation of the pyrazine ring with the specific substitution pattern of 3-amino-5-methylpyrazine-2-carboxamide is a significant synthetic challenge, primarily due to the need for regiochemical control. Various methods have been developed, starting from either pre-functionalized precursors or through the cyclization of acyclic starting materials.

Utilization of Pyrazinecarboxylic Acid and Derivatives

A common and straightforward approach to synthesizing derivatives of 3-aminopyrazine-2-carboxamide (B1665363) begins with the commercially available 3-aminopyrazine-2-carboxylic acid. This precursor already possesses the desired amino and carboxyl groups at the correct positions on the pyrazine ring. The primary synthetic challenge then becomes the efficient conversion of the carboxylic acid to the corresponding carboxamide.

Two prevalent methods are employed for this transformation. The first involves a classical two-step procedure. Initially, the 3-aminopyrazine-2-carboxylic acid undergoes a Fischer esterification, typically using methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid, to yield methyl 3-aminopyrazine-2-carboxylate. This methyl ester is a stable intermediate that can be isolated and purified. The subsequent step is the aminolysis of the ester with a desired amine to form the final N-substituted 3-aminopyrazine-2-carboxamide. This reaction can be facilitated by microwave irradiation to reduce reaction times and improve yields.

A more direct, one-pot approach utilizes a coupling agent, most commonly 1,1'-carbonyldiimidazole (B1668759) (CDI). In this method, the 3-aminopyrazine-2-carboxylic acid is first activated by CDI in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). This forms a highly reactive acyl-imidazole intermediate, which readily reacts with a primary or secondary amine to furnish the desired carboxamide. This procedure is also often accelerated by microwave heating.

Starting MaterialReagents (Procedure A)IntermediateReagents (Procedure B)Final Product
3-Aminopyrazine-2-carboxylic acid1. H₂SO₄, Methanol2. Amine, NH₄Cl, MWMethyl 3-aminopyrazine-2-carboxylate1. CDI, DMSO2. Amine, MWN-Substituted 3-aminopyrazine-2-carboxamide

Cyclization Reactions Involving Substituted Pyrazines

The regioselective synthesis of asymmetrically substituted pyrazines like this compound from acyclic precursors is a more complex undertaking. Traditional methods, such as the self-condensation of α-amino ketones or the reaction of 1,2-diamines with 1,2-dicarbonyl compounds, often lead to mixtures of regioisomers when constructing unsymmetrically substituted pyrazines. chemicalbook.com

To overcome these challenges, more controlled cyclocondensation reactions have been developed. One strategy involves the careful selection of acyclic precursors where the desired substitution pattern is pre-installed. For instance, the condensation of an appropriately substituted 1,2-diamine with a 1,2-dicarbonyl compound where the substituents direct the cyclization to the desired isomer is a potential route. However, achieving high regioselectivity remains a significant hurdle. nih.gov

More advanced methods focus on domino reactions or multi-component reactions where the assembly of the pyrazine ring occurs in a single pot with high regiochemical control. For example, a palladium-catalyzed cascade reaction of aminoacetonitriles with arylboronic acids has been shown to produce unsymmetrical 2,6-disubstituted pyrazines. bldpharm.com While not directly applied to the target molecule, this principle could be adapted. Another approach involves the reaction of α-imino carbenoids with 2H-azirines to yield highly substituted pyrazines. bldpharm.com These modern synthetic methods offer promising avenues for the controlled synthesis of complex pyrazine structures.

Targeted Functionalization and Derivatization Approaches

Once the core this compound scaffold is obtained, further structural diversity can be achieved by modifying the functional groups at the 2, 3, and 5-positions.

Amidation and Alkylation of the Carboxamide Moiety

The carboxamide group at the 2-position is a key site for derivatization. As discussed in section 2.1.1, the synthesis of a wide array of N-substituted analogs is readily achievable by reacting the corresponding carboxylic acid or its ester with various primary and secondary amines. This allows for the introduction of diverse alkyl, aryl, and heterocyclic moieties, enabling the exploration of structure-activity relationships.

Furthermore, the nitrogen of the carboxamide can potentially be alkylated, although this is less commonly reported for this specific scaffold. Such a modification would introduce another point of diversity.

PrecursorReagentResulting Functional Group
3-Amino-5-methylpyrazine-2-carboxylic acidPrimary or Secondary Amine (with coupling agent)N-Substituted Amide
This compoundAlkyl Halide (with base)N-Alkyl-N-substituted Amide

Introduction and Modification of the Amino Group at Position 3

The introduction of the amino group at the 3-position can be a challenging step. One common strategy involves the use of a precursor with a good leaving group, such as a halogen, at the 3-position. For instance, a 3-chloropyrazine derivative can undergo nucleophilic aromatic substitution (SNAr) with an amine to introduce the amino group. researchgate.net The reactivity of the halopyrazine towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the pyrazine ring itself and the other substituents. chemicalbook.com

Once the 3-amino group is in place, it can be further modified. For example, it can be acylated to form the corresponding amide or sulfonamide, or potentially alkylated under specific conditions. These modifications can significantly alter the electronic and steric properties of the molecule. Chemical transformations such as acetylation of amino groups on the pyrazine ring have been reported.

Elaboration of the Methyl Group at Position 5

The methyl group at the 5-position offers another handle for synthetic modification. While the methyl group is generally unreactive, it can be functionalized through various methods. One approach is through oxidation. The methyl group on a pyrazine ring can be oxidized to a carboxylic acid under strong oxidizing conditions. This carboxylic acid can then be converted to a variety of other functional groups, such as esters, amides, or alcohols.

Another strategy for functionalizing the methyl group is through lithiation. Deprotonation of the methyl group with a strong base, such as lithium diisopropylamide (LDA) or n-butyllithium, generates a nucleophilic species that can react with various electrophiles. This allows for the introduction of a wide range of substituents at the benzylic position of the methyl group. For example, reaction with an aldehyde or ketone would lead to the corresponding alcohol, and reaction with an alkyl halide would result in chain extension.

Halogenation and Other Substituent Incorporations on the Pyrazine Ring

The introduction of halogens and other substituents onto the pyrazine ring is a fundamental strategy for creating diverse analogs of this compound. Halogenated pyrazines are particularly valuable as they serve as versatile intermediates for further functionalization through nucleophilic substitution or cross-coupling reactions.

A common method involves the direct halogenation of a pyrazine precursor. For instance, the synthesis of 3-chloropyrazine-2-carboxamide (B1267238) can be achieved from 3-chloro-pyrazine-2-carbonitrile via a controlled partial hydrolysis of the nitrile group. mdpi.com This chlorinated intermediate is then amenable to reactions such as aminodehalogenation, where the chlorine atom is displaced by an amine. This approach was successfully used to synthesize a series of 3-benzylaminopyrazine-2-carboxamides by reacting 3-chloropyrazine-2-carboxamide with various substituted benzylamines. mdpi.comresearchgate.net

The position of substitution on the pyrazine ring is crucial and can be controlled by the choice of starting materials and reaction conditions. Research has demonstrated the synthesis of N-amidino-3-amino-5-substituted-6-halopyrazinecarboxamides, indicating that halogenation can be directed to the 6-position of the pyrazine core. acs.org Similarly, methods for preparing 3,5-dihalo-2(1H)-pyrazinones are well-established, showcasing the ability to introduce halogens at multiple sites on the ring. nih.gov These dihalogenated compounds can then undergo selective, site-specific reactions to introduce different substituents.

Table 1: Examples of Substituted Pyrazine Intermediates

Compound NameStructureSynthetic Utility
3-Chloropyrazine-2-carboxamideIntermediate for aminodehalogenation reactions to form 3-aminopyrazine derivatives. mdpi.com
3,5-Dihalo-2(1H)-pyrazinonePrecursor for selective functionalization at C-3 and C-5 via cross-coupling or nucleophilic substitution. nih.gov
N-Amidino-3-amino-6-halopyrazinecarboxamideHalogen at C-6 allows for further modification. acs.org

Advanced Synthetic Protocols and Catalytic Transformations

Modern synthetic chemistry offers powerful tools for the efficient construction of complex molecules like pyrazinecarboxamide derivatives. Microwave-assisted synthesis and transition metal-catalyzed cross-coupling reactions have become indispensable for accelerating discovery and accessing novel chemical scaffolds.

Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technique for the rapid and efficient synthesis of pyrazine analogs. mdpi.com This technology utilizes microwave irradiation to heat reactions directly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. sciforum.netresearchgate.net

Several studies have demonstrated the utility of MAOS in preparing pyrazine derivatives. For example, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides and N-substituted 5-amino-6-chloropyrazine-2,3-dicarbonitriles was successfully carried out in a microwave reactor, which provided better yields, conversions, and shorter reaction times. sciforum.netresearchgate.net Another application includes the synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, where microwave heating was compared favorably against conventional methods. nih.gov The derivatization of 3,5-dichloro-2(1H)-pyrazinone has also been achieved using microwave irradiation for palladium-catalyzed Buchwald N-arylation couplings, showcasing the synergy between microwave heating and catalytic processes. nih.gov The main advantage of this protocol is the rapid reaction time, with many reactions completing within minutes. youtube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional MethodMicrowave-Assisted MethodReference
Synthesis of Pyridazine DerivativesLonger reaction times, lower yieldsShorter reaction times, higher yields mdpi.com
Aminodehalogenation of PyrazinesSlower reaction ratesFaster reactions, higher conversion sciforum.netresearchgate.net
Synthesis of Pyrazolo[1,5-a]pyrazin-4(5H)-onesStandard heating conditionsFaster reaction, improved efficiency nih.gov

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, providing a versatile platform for constructing complex arylpyrazinecarboxamide scaffolds. These reactions allow for the direct attachment of aryl or other functional groups to the pyrazine core, which is often challenging to achieve through other means. rsc.org

Several types of cross-coupling reactions are frequently employed in pyrazine chemistry:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron species (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst. It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. rsc.org For instance, the substituent at the C-5 position of a 2(1H)-pyrazinone ring has been introduced via a Suzuki-Miyaura cross-coupling using a 7-azaindole-3-boronic acid pinacol (B44631) ester. nih.gov

Stille Coupling: This reaction couples an organotin compound with an organic halide. It has been used for the synthesis of complex pyrazine-containing ligands, such as in the double Stille coupling of 2,3-dichloropyrazine. rsc.org

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide. It has been applied to chloropyrazines to introduce alkynyl substituents, which can then undergo further transformations like heteroannulation to form fused ring systems such as pyrrolo[2,3-b]pyrazines. rsc.org

Heck Coupling: This reaction forms a C-C bond between an alkene and an aryl halide. In some cases, the pyrazine ring itself can act as an "olefin-like" partner in Heck-type reactions. rsc.org

Buchwald-Hartwig Amination: This palladium-catalyzed C-N cross-coupling reaction is crucial for synthesizing aminopyrazine derivatives by coupling an amine with an aryl halide. Catalyst systems based on biarylmonophosphine ligands have shown excellent reactivity for these transformations, even with challenging substrates like aryl mesylates. nih.gov

These catalytic methods provide unparalleled access to a vast array of substituted arylpyrazinecarboxamides, facilitating the systematic exploration of structure-activity relationships. nih.gov

Table 3: Cross-Coupling Reactions for Pyrazine Functionalization

Reaction NameCoupling PartnersCatalyst System (Typical)Resulting BondReference
Suzuki-MiyauraOrganoboron + Aryl HalidePd catalyst + BaseC-C (Aryl-Aryl) nih.govrsc.org
StilleOrganotin + Aryl HalidePd catalystC-C (Aryl-Aryl) rsc.org
SonogashiraTerminal Alkyne + Aryl HalidePd/Cu catalyst + BaseC-C (Aryl-Alkynyl) rsc.org
Buchwald-HartwigAmine + Aryl HalidePd catalyst + Ligand + BaseC-N (Aryl-Amino) nih.gov

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation

High-Resolution Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms within a molecule. For derivatives of 3-aminopyrazine-2-carboxamide (B1665363), ¹H and ¹³C NMR analyses provide key structural information. In a related compound, 3-Amino-N-phenylpyrazine-2-carboxamide, the proton NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the carboxamide proton (CONH) at approximately 9.81 ppm. mdpi.com The two protons on the pyrazine (B50134) ring appear as doublets at around 8.20 ppm and 7.86 ppm. mdpi.com The aromatic protons of the phenyl group are observed as multiplets between 7.14 and 7.73 ppm. mdpi.com

The ¹³C NMR spectrum of this derivative reveals the carbonyl carbon of the carboxamide group at approximately 163.89 ppm. mdpi.com The carbon atoms of the pyrazine ring resonate at various shifts, including 155.32, 147.02, 131.48, and 126.15 ppm. mdpi.com The carbons of the phenyl ring are found at 137.40, 129.04, 124.39, and 119.76 ppm. mdpi.com While specific data for 3-Amino-5-methylpyrazine-2-carboxamide is not detailed in the provided search results, the analysis of its analogue provides a strong indication of the expected spectral features. The methyl group on the pyrazine ring in the target compound would introduce an additional characteristic signal in both the ¹H and ¹³C NMR spectra.

Table 1: Representative NMR Data for a 3-Aminopyrazine-2-carboxamide Derivative

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 9.81 CONH
¹H 8.20 Pyrazine-H
¹H 7.86 Pyrazine-H
¹H 7.14 - 7.73 Phenyl-H
¹³C 163.89 C =O
¹³C 155.32, 147.02, 131.48, 126.15 Pyrazine C
¹³C 137.40, 129.04, 124.39, 119.76 Phenyl C

Data is for 3-Amino-N-phenylpyrazine-2-carboxamide in CDCl₃. mdpi.com

Infrared (IR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing information about its functional groups. For aminopyrazine carboxamide derivatives, characteristic IR absorption bands are observed. The N-H stretching vibrations of the amino group typically appear as two bands in the region of 3300-3500 cm⁻¹. mdpi.comnanoient.org The N-H stretch of the amide group is also found in this region, often around 3266 cm⁻¹. mdpi.com The carbonyl (C=O) stretching vibration of the carboxamide group gives a strong absorption band in the range of 1650-1671 cm⁻¹. mdpi.com

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. This method provides an exact mass measurement, which can be used to confirm the molecular formula with high confidence. For related pyrazine derivatives, HRESIMS has been successfully used to confirm their elemental composition. mdpi.com

Table 2: Characteristic Infrared Absorption Bands for 3-Aminopyrazine-2-carboxamide Derivatives

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (NH₂) Asymmetric & Symmetric Stretch 3300 - 3500 mdpi.comnanoient.org
Amide (CONH) N-H Stretch ~3266 mdpi.com
Carbonyl (C=O) Stretch 1650 - 1671 mdpi.com

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction techniques are unparalleled in their ability to determine the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Table 3: Selected Crystallographic Data for 5-Methylpyrazine-2-carboxamide

Parameter Value
Crystal System Monoclinic researchgate.net
Space Group P2₁/n researchgate.net
a (Å) 3.7592 (9) researchgate.net
b (Å) 6.7317 (13) researchgate.net
c (Å) 25.290 (5) researchgate.net
β (°) 93.106 (14) researchgate.net
V (ų) 639.0 (2) researchgate.net
Z 4 researchgate.net

Powder X-ray Diffraction for Polymorphism and Crystal Forms

Powder X-ray diffraction (PXRD) is a valuable tool for identifying crystalline phases and studying polymorphism, which is the ability of a compound to exist in more than one crystal form. Different polymorphs can exhibit distinct physical properties. While specific PXRD data for this compound was not found in the search results, the study of related molecules demonstrates the utility of this technique. For instance, different polymorphs of a substituted pyrazine derivative were identified, exhibiting different colors (yellow and orange). acs.org These polymorphs could be distinguished by their unique PXRD patterns, which arise from differences in their crystal packing and intermolecular interactions. acs.org This highlights the importance of PXRD in characterizing the solid-state forms of a compound.

Molecular Design Principles and Structure Activity Relationship Sar Studies of 3 Amino 5 Methylpyrazine 2 Carboxamide Derivatives

Identification of Key Structural Determinants for Biological Activity

The biological activity of 3-Amino-5-methylpyrazine-2-carboxamide derivatives is fundamentally governed by a set of key structural features. The core scaffold consists of a pyrazine (B50134) ring, a carboxamide linker, and a crucial amino group at the 3-position. The spatial arrangement and electronic properties of these components are critical for molecular interactions and subsequent biological response.

A significant structural feature identified in these derivatives is the formation of an intramolecular hydrogen bond (IMHB). This bond typically forms between the hydrogen atoms of the amino group at the 3-position (the donor) and the oxygen atom of the carboxamide group (the acceptor). nih.gov This interaction results in a more planar and rigid conformation of the molecule. nih.gov Computational studies involving energy minimization have shown that conformers containing this IMHB and a trans amide bond are energetically more favorable than their cis counterparts, which are typically 6–7 kcal/mol higher in energy. nih.gov This conformational rigidity is believed to be a critical factor in how these molecules present themselves to their biological targets, thereby influencing their activity.

Furthermore, research into derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors has highlighted the importance of the N-substituted phenyl ring attached to the carboxamide. The substitution pattern on this ring is a primary determinant of potency and selectivity against different FGFR isoforms. nih.govacs.org Molecular docking studies suggest that the pyrazine core and the specific substituents on the phenyl ring engage in key interactions within the receptor's binding site. nih.govacs.org

Systematic Exploration of Substituent Effects on Bioactivity

Influence of Aliphatic Chain Length and Branching on Activity Profiles

Studies on N-alkyl derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have demonstrated a clear relationship between the length of the aliphatic chain and antimicrobial activity. An investigation into a series of these compounds revealed that as the length of the carbon side chain increases, so does the antimycobacterial activity against Mycobacterium tuberculosis H37Rv and M. kansasii, as well as general antibacterial activity. nih.gov This trend suggests that lipophilicity, which increases with chain length, may play a role in the compounds' ability to penetrate bacterial cell walls.

CompoundAlkyl Substituent (R')Antimycobacterial Activity (MIC in µM) vs. M. tuberculosis nih.gov
9n-propyl> 500
10n-butyl125
11n-pentyl62.5
12n-hexyl62.5

Role of Aromatic and Heteroaromatic Substitutions in Receptor Interactions

The nature of the substituent on the carboxamide nitrogen is a critical modulator of biological activity. Replacing the alkyl chain with aromatic or heteroaromatic rings introduces a wide range of electronic and steric properties that can be fine-tuned to optimize receptor interactions.

In the context of antimicrobial activity, N-phenyl derivatives have shown promising results. For instance, the introduction of a trifluoromethyl group at the para-position of the phenyl ring resulted in a compound with activity against Staphylococcus aureus. nih.gov In contrast, N-benzyl derivatives, which feature a methylene (B1212753) spacer between the phenyl ring and the amide nitrogen, were found to be inactive against bacterial strains, highlighting the importance of the direct linkage. nih.gov

For activity as FGFR inhibitors, specific substitutions on the N-phenyl ring are paramount. A series of derivatives with dihydroxy substitutions on the phenyl ring were synthesized and evaluated, leading to the identification of potent pan-FGFR inhibitors. nih.govacs.org Molecular docking simulations for these compounds revealed that the substituted phenyl ring fits into a specific pocket of the FGFR binding site, forming crucial interactions that determine the inhibitory potency. nih.gov Similarly, studies on other pyrazinecarboxamides have shown that substitutions with moieties like bromohydroxyphenyl can confer significant activity against Mycobacterium tuberculosis. mdpi.com

Compound SeriesSubstituent TypeObserved Biological ActivityReference
N-Phenyl Derivatives4-CF₃-phenylActive against S. aureus (MIC = 31.25 µM) nih.gov
N-Benzyl DerivativesBenzylInactive against tested bacterial strains nih.gov
N-Phenyl Derivatives2,4-dimethoxyphenylMost active against M. tuberculosis (MIC = 46 µM) in its series nih.gov
N-Phenyl Derivatives3,5-dihydroxyphenylPotent pan-FGFR inhibitor nih.govacs.org
PyrazinecarboxamidesBromohydroxyphenylHigh activity against M. tuberculosis (54-72% inhibition) mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. These models are invaluable for understanding the structural requirements for activity and for designing new, more potent derivatives.

Development and Validation of 2D and 3D QSAR Models

Both 2D and 3D QSAR models have been developed for heterocyclic compounds structurally related to pyrazinamides to elucidate the key molecular features driving their biological activity. nih.govpharmacophorejournal.comnih.gov

2D QSAR models establish a mathematical relationship between biological activity and calculated molecular descriptors from the 2D structure. These descriptors can include electronic properties, topological indices, and counts of specific structural fragments. Methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to build the models. nih.gov The resulting equations can highlight, for instance, the importance of molecular volume or the number of specific bonds for activity.

3D QSAR models go a step further by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.gov These methods require the alignment of the set of molecules and then calculate steric and electrostatic fields around them. The output is often visualized as contour maps, which show regions where bulky groups (steric fields) or electron-withdrawing/donating groups (electrostatic fields) would increase or decrease biological activity. pharmacophorejournal.com

For any QSAR model to be reliable, it must be rigorously validated. A common validation technique is leave-one-out (LOO) cross-validation, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of that compound. nih.gov A high cross-validated correlation coefficient (q²) indicates a robust and predictive model. nih.gov Further validation is often performed using an external test set of compounds that were not used in the model's development. nih.gov

QSAR ComponentDescriptionCommon Methods/Descriptors
Model Type Correlates 2D structural features with activity.2D QSAR
Correlates 3D molecular fields with activity.3D QSAR (e.g., CoMFA, CoMSIA)
Descriptors Numerical values representing molecular properties.Topological, Electronic (2D); Steric, Electrostatic (3D)
Model Building Statistical methods to create the correlation equation.Multiple Linear Regression (MLR), Partial Least Squares (PLS)
Validation Assessing the robustness and predictive power of the model.Leave-One-Out (LOO) Cross-Validation (q²), External Test Set (r²_pred)

Mechanistic Insights into the Biological Activities of 3 Amino 5 Methylpyrazine 2 Carboxamide Derivatives

Antimycobacterial Activity and Molecular Targets

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, necessitates the discovery of novel antimycobacterial agents with unique mechanisms of action. nih.govnih.gov Derivatives of 3-amino-5-methylpyrazine-2-carboxamide have shown significant promise in this area, targeting essential enzymatic and cellular processes within Mycobacterium tuberculosis.

Inhibition of Essential Enzymes in Mycobacterium tuberculosis

A key strategy in the development of new antitubercular drugs is the inhibition of enzymes that are vital for the survival and growth of M. tuberculosis. Derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been shown to inhibit several such enzymes.

Fatty Acid Synthase I (FAS-I): The biosynthesis of mycolic acids, crucial components of the mycobacterial cell wall, is a prime target for antitubercular agents. Pyrazinamide (PZA), a structurally related compound, and its active form, pyrazinoic acid (POA), are known to interfere with mycolic acid biosynthesis by inhibiting FAS-I. nih.gov This inhibition disrupts the integrity of the mycobacterial cell envelope, contributing to the bactericidal effect.

Prolyl-tRNA Synthetase (ProRS): Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes responsible for protein synthesis, making them attractive drug targets. nih.govmdpi.com Derivatives of 3-aminopyrazine-2-carboxamide have been designed as adenosine-mimicking inhibitors of mycobacterial ProRS. nih.gov These compounds, particularly 4'-substituted 3-(benzamido)pyrazine-2-carboxamides, have demonstrated potent activity against M. tuberculosis, including multidrug-resistant strains, with minimum inhibitory concentrations (MICs) ranging from 1.95 to 31.25 µg/mL. nih.govnih.gov The design of these inhibitors was based on repurposing inhibitors of human ProRS to target the mycobacterial enzyme. nih.govnih.gov In silico modeling and structural studies have confirmed that these derivatives bind to the ATP-binding site of ProRS. nih.govmdpi.com

Decaprenylphosphoryl-D-ribose 2-epimerase (DprE1): The enzyme DprE1 is critical for the biosynthesis of the mycobacterial cell wall, specifically in the formation of arabinan (B1173331) layers. plos.org It catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), the donor of arabinose for the synthesis of arabinogalactan (B145846) and lipoarabinomannan. plos.orgnih.gov The essentiality of DprE1 for mycobacterial growth has been experimentally confirmed. plos.org Dinitrobenzamide (DNB) derivatives, which share structural similarities with the pyrazine (B50134) carboxamide scaffold, have been identified as potent inhibitors of DprE1. plos.orgsc.edu Inhibition of DprE1 leads to the accumulation of DPR and a halt in arabinan synthesis, ultimately disrupting cell wall formation. sc.eduresearchgate.net

Derivative ClassTarget EnzymeOrganismActivity (MIC)
4'-substituted 3-(benzamido)pyrazine-2-carboxamidesProlyl-tRNA Synthetase (ProRS)Mycobacterium tuberculosis1.95 - 31.25 µg/mL nih.govnih.gov
Dinitrobenzamide derivativesDecaprenylphosphoryl-D-ribose 2-epimerase (DprE1)Mycobacterium tuberculosisPotent inhibition plos.orgsc.edu

Interference with Mycobacterial Cellular Processes, including Trans-translation

Beyond direct enzyme inhibition, this compound derivatives can disrupt fundamental cellular processes in mycobacteria. A notable example is the interference with trans-translation. Pyrazinamide has been shown to inhibit trans-translation in M. tuberculosis by binding to the ribosomal protein S1 (RpsA). nih.gov This process is a quality control mechanism in bacteria for rescuing stalled ribosomes, and its inhibition is detrimental to the cell.

Antibacterial Activity and Enzyme Inhibition

The antibacterial spectrum of this compound derivatives extends beyond mycobacteria to other pathogenic bacteria. Their mechanism of action often involves the modulation of essential bacterial enzyme systems.

Modulation of Bacterial Enzyme Systems

GlcN-6-P Synthase: Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the hexosamine biosynthesis pathway, which is crucial for the formation of the bacterial cell wall. nih.govbohrium.com As such, it represents a promising target for the development of novel antibacterial agents. researchgate.netnih.gov Various compounds have been identified as inhibitors of this enzyme, acting as analogues of L-glutamine, amino sugar phosphates, or transition state intermediates. nih.gov While direct inhibition by this compound derivatives is not extensively documented, the structural similarities to known inhibitors suggest a potential for interaction.

DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, making it a well-established target for antibacterial drugs. researchgate.netmdpi.com Pyrazine carboxamide derivatives have been investigated for their ability to inhibit this enzyme. mdpi.com For instance, certain N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have shown antibacterial activity against extensively drug-resistant Salmonella Typhi, with in silico docking studies suggesting that they bind to the DNA gyrase protein. mdpi.com Specifically, these compounds are proposed to interact with the ATP-binding site of the GyrB subunit. mdpi.com

MurB Protein: The MurB protein is another key enzyme involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. While specific studies on the inhibition of MurB by this compound derivatives are limited, the general strategy of targeting cell wall synthesis enzymes makes it a plausible, yet underexplored, target for this class of compounds.

Derivative ClassTarget EnzymeOrganismActivity
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamidesDNA GyraseSalmonella Typhi (XDR)MIC of 6.25 mg/mL for the most active compound. mdpi.com
N-benzyl-3-chloropyrazine-2-carboxamides-Staphylococcus aureusMIC of 7.81 µM for the most active compound. mdpi.com
Aminoguanidine derivatives with 1,2,4-triazol moieties-S. aureus, E. coli, S. epidermidis, B. subtilis, C. albicansMIC of 2–8 µg/mL for the most potent compound. nih.gov

Antifungal Efficacy and Related Biological Pathways

In addition to their antibacterial properties, derivatives of this compound have demonstrated notable antifungal activity. Studies on N-substituted 3-aminopyrazine-2-carboxamides have revealed their efficacy against various fungal pathogens. nih.govresearchgate.net In particular, activity has been observed against Trichophyton interdigitale and Candida albicans. nih.govresearchgate.net While the precise mechanism of antifungal action is still under investigation, it is hypothesized to involve the disruption of essential fungal cellular processes, similar to their antibacterial mechanisms. For some imidazole-based antifungal compounds, the mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. mdpi.com

Anticancer Activity via Specific Receptor/Enzyme Inhibition

The therapeutic potential of this compound derivatives extends to oncology, where they have been investigated as inhibitors of specific receptors and enzymes implicated in tumorigenesis. A significant focus has been on their ability to inhibit fibroblast growth factor receptors (FGFRs). researchgate.netnih.govacs.org Aberrant FGFR signaling is a known driver in the development of various solid tumors. researchgate.net

Derivatives of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide have been synthesized and identified as potent pan-FGFR inhibitors. nih.govacs.org One such compound, 18i , demonstrated favorable in vitro activity against FGFR1-4 and was shown to block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations. nih.govacs.org This inhibition leads to cell cycle arrest and apoptosis in cancer cell lines with FGFR abnormalities. researchgate.net Molecular docking studies have provided insights into the binding mode of these inhibitors within the FGFR2 binding site. nih.gov The anticancer activity of carboxamide derivatives, in general, has been attributed to their ability to interact with various biological targets involved in tumor progression, including the induction of apoptosis and regulation of the cell cycle. nih.gov Furthermore, transition metal complexes of 3-aminopyrazine-2-carboxylic acid have also shown significant anticancer activity. researchgate.net

DerivativeTargetCancer Cell LineActivity
18i (3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative)pan-FGFR (FGFR1-4)Multiple cancer cell lines with FGFR abnormalitiesPotent antitumor activity at submicromolar levels. nih.govacs.org
Pyrido[1,2-a]pyrimidinone derivativesFGFR-Potent FGFR inhibitors. researchgate.net
Carboxamide 12 (1-anthraquinone moiety)-K-562 (leukemia)IC50 of 0.33 µM. nih.gov
Carboxamide 14 (2-anthraquinone moiety)-K-562 (leukemia)IC50 of 0.61 µM. nih.gov
Carboxamide 4 (p-chlorobenzene group)-K-562 (leukemia)IC50 of 0.61 µM. nih.gov

Compound Names Mentioned in this Article:

this compound

3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide

3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide

3-aminopyrazine-2-carboxylic acid

Aminoguanidine

N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide

N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide

N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide

Pyrazinamide

Pyrazinoic acid

spiro-4-methyl-piperazin-1,1-1H-pyrazolo [3,4-b]pyrazin-3-ylamine chloride

3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide

1,2,4-triazol

Imatinib

Sunitinib

Indole-2-carboxamide

cis-[Mo2O5(apc)2]

cis-[WO2(apc)2]

trans-[UO2(apc)2]

[Ru(apc)2(H2O)2]

[Ru(PPh3)2(apc)2]

[Rh(apc)3]

[Rh(PPh3)2(apc)2]ClO4

[M(apc)2]

[M(PPh3)2(apc)]Cl

[M(bpy)(apc)]Cl

[Pd(bpy)(apc)Cl]

[Ag(apc)(H2O)2]

[Ir(bpy)(Hapc)2]Cl3

AZD4547

BAY116387

GZD824

Halofuginone

3-(4-aminobenzamido)pyrazine-2-carboxamide

3-(4-nitrobenzamido)pyrazine-2-carboxamide

methyl 3-aminopryzine-2-carboxylate

3-amino-N-methylpyrazine-2-carboxamide

Tetaine

Anticapsin

2-amino-2-deoxyglucitol-6-phosphate

Kanosamine

N-iodoacetylglucosamine-6-phosphate

Arabinose-5-phosphate oxime

Aaptamine

TCA1

BTZ043

N-(2-(3-chlorobenzyloxy)ethyl)-3,5-dinitrobenzamide

Platensimycin

Platencin

Thiolactomycin

(Z)-5-amino-N'-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides

Novobiocin

Ciprofloxacin

Fibroblast Growth Factor Receptor (FGFR) Inhibition Studies

Fibroblast Growth Factor Receptors (FGFRs) are crucial transmembrane proteins that regulate cellular processes such as proliferation, differentiation, and migration. nih.gov Dysregulation of FGFR signaling is a known oncogenic driver in numerous cancers, making it a prime target for therapeutic intervention. nih.govphcog.com Derivatives of 3-amino-pyrazine-2-carboxamide have emerged as potent inhibitors of this receptor family.

In one study, a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives were synthesized and evaluated for their FGFR inhibitory potential. nih.govoalib.com Through structure-activity relationship (SAR) exploration, compound 18i was identified as a powerful pan-FGFR inhibitor, demonstrating favorable in vitro activity against FGFR1, FGFR2, FGFR3, and FGFR4. nih.govphcog.com Mechanistically, compound 18i was found to block the activation of the FGFR and its downstream signaling pathways at submicromolar concentrations. nih.govoalib.com Molecular docking studies further illuminated the binding mode, showing how compound 18i situates within the ATP-binding site of FGFR2. nih.gov

Another investigation focusing on a pyrrolopyrazine carboxamide core identified Compound 10 as a potent and selective covalent inhibitor of FGFR2 and FGFR3. irispublishers.com This derivative was effective even against common resistance-conferring mutations in the gatekeeper, molecular brake, and activation loop regions of the receptors. irispublishers.com Notably, it spared FGFR1 and FGFR4, which is significant because inhibition of these isoforms is associated with dose-limiting side effects. irispublishers.com The oral administration of Compound 10 led to tumor stasis or regression in a gastric cancer xenograft model with FGFR2 amplification, confirming its in vivo efficacy. irispublishers.com

Table 1: In Vitro Activity of Selected Pyrazine Carboxamide Derivatives Against FGFR

Compound Target IC₅₀ (nM) Cell Line Activity (IC₅₀) Reference
18i FGFR1-4 (pan-FGFR) Not specified Potent in multiple cancer cell lines nih.gov
23d FGFR family Not specified Potent antitumor activity (TGI=106.4%) in SNU-16 gastric cancer model nih.gov
Compound 10 FGFR2, FGFR3 Potent inhibition Induced tumor stasis/regression in SNU-16 model irispublishers.com

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. TGI (Tumor Growth Inhibition).

Epidermal Growth Factor Receptor (EGFR) Inhibition Mechanisms

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical regulator of cell growth and proliferation whose abnormal activation is a hallmark of many cancers. mdpi.com While direct studies on this compound were not highlighted in the provided context, research into structurally analogous pyrimidine (B1678525) derivatives provides valuable mechanistic insights. The pyrimidine ring is a bioisostere of the pyrazine ring, suggesting similar potential interactions.

A study on 5-trifluoromethylpyrimidine derivatives, designed as EGFR inhibitors, demonstrated that these compounds can achieve potent antitumor activity. mdpi.com The design strategy involved incorporating a 3-aminothiophene-2-carboxamide (B122380) fragment into the pyrimidine scaffold. mdpi.com The most potent compound, 9u , exhibited an IC₅₀ value of 0.091 µM against EGFR kinase. mdpi.com Further investigation revealed that this compound induced early apoptosis in A549 lung cancer cells and caused cell cycle arrest in the G2/M phase. mdpi.com This suggests a mechanism that goes beyond simple kinase inhibition, directly impacting the cell's life cycle and survival pathways. The core pharmacophoric features for EGFR inhibitors include a planar heterocyclic structure that can form hydrogen bonds with key amino acids like Met769 in the adenine (B156593) binding pocket, a feature achievable by pyrazine-based structures. phcogrev.com

Table 2: Activity of Structurally Related EGFR Inhibitor

Compound Target IC₅₀ (µM) Cell Line Reference
9u EGFR Kinase 0.091 A549 mdpi.com

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Other Mechanistic Investigations

Enzyme Inhibition (e.g., Urease, Alkaline Phosphatase)

Urease Inhibition: Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. mdpi.com Its activity, particularly from the bacterium H. pylori, is implicated in gastric ulcers and cancer. mdpi.com While direct data on this compound is limited, studies on pyridine (B92270) carboxamide derivatives, which are structural analogs, show significant urease inhibitory action. A series of pyridine carboxamide and carbothioamide derivatives were investigated, with compounds Rx-6 (5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide) and Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide) showing potent inhibition with IC₅₀ values of 1.07 µM and 2.18 µM, respectively. mdpi.com Molecular docking and kinetic studies revealed that these inhibitors interact with the enzyme's active site through hydrogen bonding and π–π stacking interactions. mdpi.com

Alkaline Phosphatase (ALP) Inhibition: Alkaline phosphatases are enzymes that remove phosphate (B84403) groups from various molecules and are implicated in certain disease states. nih.gov A study on N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives demonstrated their potential as ALP inhibitors. Compound 5d from this series was identified as the most potent inhibitor, with an IC₅₀ value of 1.469 µM. In silico docking studies were performed to understand the binding interactions between the pyrazine carboxamide derivatives and the target protein, highlighting the specific interactions responsible for the inhibitory activity.

Table 3: Enzyme Inhibitory Activity of Pyrazine Carboxamide Derivatives and Analogs

Compound Target Enzyme IC₅₀ (µM) Reference
Rx-6 (analog) Urease 1.07 mdpi.com
Rx-7 (analog) Urease 2.18 mdpi.com
5d Alkaline Phosphatase 1.469

IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro.

Inhibition of Photosynthetic Electron Transport in Plant Systems

Certain pyrazine carboxamide derivatives have been shown to interfere with photosynthesis in plants. A study of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides found that these compounds inhibit Photosystem II (PSII) photosynthetic electron transport (PET) in spinach chloroplasts. The mechanism is believed to involve the interaction of these compounds with the donor side of PSII. Specifically, they may interact with the D• intermediate on the D2 protein, which impairs the electron flow from the oxygen-evolving complex to the PSII reaction center. This inhibition was strongly correlated with the lipophilicity of the compounds; longer alkyl chains on the 3-(alkylamino) substituent resulted in more effective PET inhibition. For instance, N-pentyl-3-(pentylamino)pyrazine-2-carboxamide was among the most effective compounds tested.

Elicitation of Secondary Metabolite Production in Plant Cell Cultures

Elicitors are compounds that, when applied in small amounts to plant cell cultures, can trigger defense responses and stimulate the production of valuable secondary metabolites. nih.gov Synthetic pyrazine-2-carboxamide derivatives have been successfully used for this purpose. nih.govnih.gov

In a study using in vitro cultures of Silybum marianum (milk thistle) and Fagopyrum esculentum (buckwheat), two pyrazine carboxamide derivatives were tested as elicitors. nih.govnih.gov

N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide proved to be a good elicitor for the production of taxifolin (B1681242) and the flavonolignan silychristin (B192383) in S. marianum cultures, particularly at a concentration of 3.292 × 10⁻⁴ mol/L. nih.govnih.gov

3-(3-((trifluoromethyl)benzyl)amino)pyrazine-2-carboxamide was effective in enhancing rutin (B1680289) production in callus cultures of F. esculentum. nih.govnih.gov

These findings demonstrate that pyrazine carboxamide derivatives can modulate plant secondary metabolism, acting as chemical triggers to enhance the biosynthesis of specific high-value compounds in controlled biotechnological systems. nih.gov

Computational Chemistry and Molecular Modeling Applications in Research on 3 Amino 5 Methylpyrazine 2 Carboxamide

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand, such as 3-Amino-5-methylpyrazine-2-carboxamide, interacts with a biological target at the atomic level. These methods are crucial for understanding the structural basis of a compound's activity and for the rational design of new therapeutic agents.

Prediction of Binding Modes and Affinities with Biological Targets

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with various biological targets. For instance, derivatives of this compound have been investigated as potential inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in cancer. nih.govacs.org Docking studies revealed that these compounds can fit into the ATP-binding pocket of FGFR2, a key receptor in this family. nih.govacs.org The pyrazine (B50134) core of the molecule forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the natural ligand.

Similarly, in the pursuit of novel antimycobacterial agents, derivatives of 3-aminopyrazine-2-carboxamide (B1665363) have been designed to target prolyl-tRNA synthetase (ProRS). nih.gov Molecular docking simulations showed that these compounds can mimic the binding of adenosine (B11128) to the enzyme's active site, establishing key hydrogen bond interactions. nih.gov The carboxamide group and the pyrazine nitrogen atoms are often involved in these critical interactions.

Furthermore, molecular docking has been employed to study the interaction of pyrazine-2-carboxylic acid derivatives with Mycobacterium tuberculosis InhA protein, a key enzyme in fatty acid synthesis. researchgate.net These studies help in understanding the structure-activity relationships and in designing more potent inhibitors.

Table 1: Predicted Binding Interactions of this compound Derivatives with Biological Targets
Derivative/TargetKey Predicted InteractionsReference
FGFR2 Inhibitor Hydrogen bonds between the pyrazine ring and the hinge region of the kinase domain. nih.govacs.org
Mycobacterial ProRS Inhibitor Hydrogen bonds mimicking those of adenosine in the ATP binding site. nih.gov
M. tuberculosis InhA Inhibitor Interactions within the active site, with the pyrazine carboxamide moiety playing a key role. researchgate.net

Conformational Analysis and Ligand-Protein Interaction Profiling

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing for a more detailed analysis of its stability and conformational changes over time. mdpi.comnih.gov For derivatives of 3-aminopyrazine-2-carboxamide, MD simulations have been used to assess the stability of the predicted binding poses obtained from molecular docking. nih.govnih.gov These simulations can reveal important information about the flexibility of the ligand and the protein, as well as the role of water molecules in mediating interactions.

Ligand-protein interaction profiling from MD simulations helps to identify the most persistent interactions throughout the simulation, providing a more accurate picture of the binding mode. This information is crucial for understanding the determinants of binding affinity and selectivity, and for guiding the optimization of lead compounds. researchgate.net

Quantum Chemical Calculations for Electronic and Reactivity Properties

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. These methods provide valuable insights into the intrinsic properties of this compound and its derivatives.

Frontier Molecular Orbital (HOMO-LUMO) Theory and Charge Transfer Analysis

Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For pyrazine derivatives, the HOMO is often located on the pyrazine ring and the amino group, while the LUMO is distributed over the pyrazine ring and the carboxamide group. nanoient.org This distribution suggests that the molecule can act as both an electron donor and acceptor. The energy gap between the HOMO and LUMO provides insights into the charge transfer that can occur within the molecule, which is important for its biological activity. nanoient.org

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a Representative Pyrazine Derivative
ParameterEnergy (eV)
HOMO Energy -6.5
LUMO Energy -1.8
Energy Gap (ΔE) 4.7

Note: These are representative values and can vary depending on the specific derivative and the computational method used.

Molecular Electrostatic Potential Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the oxygen atom of the carboxamide group, indicating these are potential sites for hydrogen bonding and interaction with electrophilic species. nanoient.org The hydrogen atoms of the amino group would exhibit a positive potential, making them susceptible to interaction with nucleophilic species. researchgate.net This information is critical for understanding the intermolecular interactions that govern the binding of the molecule to its biological targets.

In Silico Predictive Modeling for Biological Activity and Pharmacochemical Parameters

In silico predictive modeling encompasses a range of computational methods used to predict the biological activity and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of chemical compounds. These models are built using large datasets of known compounds and their properties, and they can be used to screen virtual libraries of new compounds, prioritizing those with the most promising profiles for synthesis and experimental testing. nih.govresearchgate.net

For derivatives of this compound, in silico models have been used to predict their potential as anticancer and antimicrobial agents. acs.orgmdpi.comekb.eg These models can predict various parameters such as drug-likeness, oral bioavailability, and potential toxicity. nih.govnih.gov For example, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery to identify compounds with favorable pharmacokinetic profiles and low toxicity risks. nih.govnih.gov By using these predictive models, researchers can significantly reduce the time and cost associated with drug development.

Table 3: Commonly Predicted Pharmacochemical Parameters
ParameterDescriptionImportance
LogP Octanol-water partition coefficientIndicates lipophilicity, affecting absorption and distribution.
Topological Polar Surface Area (TPSA) A measure of the polar surface areaCorrelates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Number of Hydrogen Bond Donors/Acceptors Counts of H-bond donor and acceptor atomsImportant for binding to biological targets and for solubility.
Ames Test Prediction Predicts mutagenicityA key indicator of potential carcinogenicity.
hERG Inhibition Prediction Predicts inhibition of the hERG potassium channelA critical safety parameter to avoid cardiac toxicity.

Predictive Analytics of Biological Activity Based on Structural Descriptors

Predictive analytics, particularly through Quantitative Structure-Activity Relationship (QSAR) modeling, plays a pivotal role in forecasting the biological activity of this compound derivatives based on their structural characteristics. By establishing a mathematical correlation between the chemical structure and biological effect, QSAR studies enable the rational design of more potent and selective compounds.

Detailed research findings have illuminated the key structural features of 3-aminopyrazine-2-carboxamide derivatives that govern their antimicrobial activity. These studies systematically modify the substituents on the carboxamide moiety and analyze the resulting impact on the minimum inhibitory concentration (MIC) against various microbial strains.

One notable study focused on a series of N-substituted 3-aminopyrazine-2-carboxamides, which were categorized into benzyl, alkyl, and phenyl derivatives. nih.gov The investigation revealed distinct SAR trends within each category, highlighting the importance of the substituent's nature and position in modulating antimicrobial efficacy. For instance, the three-dimensional structures of these compounds were predicted using energy minimization and low mode molecular dynamics, which revealed the presence of an intramolecular hydrogen bond between the amino group and the carboxamidic oxygen in the most stable conformations. nih.gov

The biological evaluation of these derivatives against Mycobacterium tuberculosis H37Rv and other mycobacterial, bacterial, and fungal strains provided valuable data for building predictive models. The most active compound identified against M. tuberculosis H37Rv was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, with a MIC of 12.5 µg/mL. nih.gov

The following interactive data tables summarize the structure and antimicrobial activity of representative 3-aminopyrazine-2-carboxamide derivatives, showcasing the data used to inform predictive models.

Table 1: Antimycobacterial Activity of N-Substituted 3-Aminopyrazine-2-carboxamides against M. tuberculosis H37Rv

Compound IDR (Substituent on Carboxamide)MIC (µg/mL)
1 Benzyl> 250
2 2-Methylbenzyl> 250
9 n-Hexyl500
10 n-Heptyl250
13 Phenyl> 250
17 2,4-Dimethoxyphenyl12.5
20 4-(Trifluoromethyl)phenyl50

Source: Adapted from Bouz et al., 2019 nih.govnih.gov

Table 2: Antibacterial and Antifungal Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives

Compound IDR (Substituent on Carboxamide)S. aureus MIC (µM)C. albicans MIC (µM)
10 n-Heptyl500250
11 n-Octyl250> 500
16 4-Fluorophenyl> 250> 250
17 2,4-Dimethoxyphenyl> 250125
20 4-(Trifluoromethyl)phenyl250125

Source: Adapted from Bouz et al., 2019 nih.govnih.gov

QSAR studies on related pyrazine derivatives, such as pyrazinoic acid esters, have successfully employed various structural descriptors to build predictive models. nih.gov These descriptors typically fall into several categories:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the Balaban index (J).

Electronic descriptors: These quantify the electronic properties of the molecule, including dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These relate to the size and shape of the molecule, for example, the van der Waals surface area.

Hydrophobic descriptors: These measure the lipophilicity of the compound, with the calculated n-octanol/water partition coefficient (ClogP) being a common example.

By correlating these descriptors with the observed biological activity (e.g., pMIC, the negative logarithm of the MIC), researchers can develop statistically significant QSAR models. nih.gov These models, often generated using techniques like multiple linear regression (MLR) or more advanced machine learning algorithms, can then be used to predict the activity of yet-unsynthesized analogs. frontiersin.org This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest probability of being active, thereby saving time and resources.

For instance, a hypothetical QSAR equation for a series of 3-aminopyrazine-2-carboxamide derivatives might take the form:

pMIC = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ...

Where the coefficients (c₁, c₂, etc.) indicate the relative importance of each structural descriptor in determining the biological activity. The predictive power of such models is rigorously validated using both internal (e.g., leave-one-out cross-validation) and external test sets of compounds. nih.gov

Emerging Research Avenues and Future Perspectives for 3 Amino 5 Methylpyrazine 2 Carboxamide Analogs

Design and Synthesis of Next-Generation Derivatives with Enhanced Selectivity

The development of new derivatives of 3-amino-5-methylpyrazine-2-carboxamide is centered on improving their selectivity towards specific biological targets, thereby increasing efficacy and reducing off-target effects. A key strategy involves the meticulous exploration of structure-activity relationships (SAR) to understand how different chemical modifications influence the compound's interaction with its target.

Recent research has focused on the synthesis of a variety of analogs by modifying the substituents on the pyrazine (B50134) ring and the carboxamide nitrogen. For instance, the introduction of different aryl or alkyl groups at the carboxamide nitrogen has been shown to significantly impact the biological activity of these compounds. One study reported the synthesis of a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors. nih.govfigshare.commdpi.com SAR exploration in this study led to the identification of a compound, 18i , as a pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4. nih.govfigshare.commdpi.com This compound effectively blocked the activation of FGFR and its downstream signaling pathways. nih.govfigshare.com

Furthermore, the synthesis of 3-benzylaminopyrazine-2-carboxamides through aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) has yielded compounds with significant in vitro activity against Mycobacterium tuberculosis. mdpi.com The study highlighted that the substitution pattern on the benzylamino moiety plays a crucial role in the antimycobacterial activity. mdpi.com These findings underscore the importance of systematic modifications to the core structure to achieve enhanced selectivity and potency.

Compound IDTargetActivity
18i Pan-FGFR (FGFR1-4)Favorable in vitro activity, blocks FGFR activation and downstream signaling. nih.govfigshare.commdpi.com
3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide Mycobacterium tuberculosis H37RvMIC of 6 µM. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Applications

While much of the research on this compound analogs has concentrated on their role as FGFR inhibitors in cancer therapy, emerging studies are unveiling their potential to interact with a broader range of biological targets, opening up new therapeutic possibilities.

One promising area is in the treatment of rare genetic disorders. For example, derivatives of 2-aminopyrazine-3-carboxamides have been investigated as inhibitors of the mutant activin A type-1 receptor (ACVR1), also known as ALK2. researchgate.net This receptor is implicated in fibrodysplasia ossificans progressiva (FOP), a rare disease characterized by abnormal bone formation. The discovery of potent and selective ACVR1 inhibitors from this chemical class offers a potential therapeutic strategy for this debilitating condition. researchgate.net

In addition to human cellular targets, these analogs have shown promise in combating infectious diseases. As mentioned earlier, certain 3-benzylaminopyrazine-2-carboxamide derivatives exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.com Molecular docking studies suggest that these compounds may target the mycobacterial enoyl-ACP reductase (InhA), a key enzyme in fatty acid synthesis. mdpi.com Furthermore, some N-substituted 3-aminopyrazine-2-carboxamides have demonstrated in vitro antibacterial and antifungal activities. mdpi.com

Compound ClassNovel Biological TargetPotential Therapeutic Application
2-Aminopyrazine-3-carboxamidesActivin A type-1 receptor (ACVR1/ALK2)Fibrodysplasia Ossificans Progressiva (FOP). researchgate.net
3-Benzylaminopyrazine-2-carboxamidesMycobacterium tuberculosis enoyl-ACP reductase (InhA)Tuberculosis. mdpi.com
N-substituted 3-aminopyrazine-2-carboxamidesVarious bacteria and fungiBacterial and fungal infections. mdpi.com

Integration of Advanced Computational Techniques for Rational Drug Design

The design and discovery of novel this compound analogs are increasingly being accelerated by the use of advanced computational techniques. These methods provide valuable insights into the molecular interactions between the compounds and their biological targets, facilitating a more rational and efficient drug design process.

Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand within the active site of a protein. For instance, molecular docking was employed to investigate the binding interactions of the potent pan-FGFR inhibitor 18i with the FGFR2 kinase domain. nih.govfigshare.com This helps in understanding the structural basis for its inhibitory activity and provides a foundation for designing even more potent and selective inhibitors.

Fragment-based virtual screening is another powerful computational approach. This method involves screening libraries of small chemical fragments to identify those that bind to the target protein. These fragments can then be grown or linked together to create more potent lead compounds. This strategy has been successfully used to design novel series of FGFR1 inhibitors based on different chemical scaffolds. researchgate.net

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA), are being utilized to build predictive models that correlate the 3D properties of molecules with their biological activities. nih.gov These models can help in understanding the steric and electrostatic requirements for optimal binding and in predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. nih.gov

Computational TechniqueApplication in Analog Design
Molecular DockingPredicting binding modes and affinities of inhibitors in target proteins like FGFR2. nih.govfigshare.com
Fragment-Based Virtual ScreeningIdentifying novel scaffolds for designing new series of inhibitors, such as for FGFR1. researchgate.net
3D-QSAR (e.g., CoMFA)Developing predictive models to understand structure-activity relationships and guide the design of new analogs with enhanced activity. nih.gov

Q & A

Q. Q1.1: What are the standard synthetic routes for 3-Amino-5-methylpyrazine-2-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via multi-step reactions, often starting with functionalization of a pyrazine core. A common approach involves:

Amination : Reacting 5-methylpyrazine-2-carboxylic acid derivatives with ammonia or alkylamines under reflux conditions (e.g., in ethanol or DMF) .

Carboxamide Formation : Coupling the carboxylic acid intermediate with amines using activating agents like EDCI/HOBt in dichloromethane .
Optimization Parameters :

  • Temperature : Controlled heating (60–80°C) to prevent decomposition.
  • Catalysts : Use of K₂CO₃ or NaH to enhance reaction efficiency .
  • Purity Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy for intermediate validation .

Q. Q1.2: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to confirm the pyrazine ring (δ 8.2–8.5 ppm for aromatic protons) and carboxamide NH₂ (δ 6.5–7.0 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 181.1) .
  • FT-IR : Identify carbonyl (C=O, ~1670 cm⁻¹) and amine (N-H, ~3350 cm⁻¹) groups .

Advanced Synthesis Challenges

Q. Q2.1: How can regioselectivity be controlled during functionalization of the pyrazine ring?

Methodological Answer: Regioselectivity is influenced by:

  • Directing Groups : Amino groups at the 3-position direct electrophilic substitution to the 5- or 6-positions via resonance effects .
  • Metal-Mediated Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups at specific positions .
  • Protection Strategies : Temporary protection of the amino group with Boc or Fmoc to prevent undesired side reactions .

Q. Q2.2: What strategies mitigate low yields in carboxamide coupling reactions?

Methodological Answer:

  • Activating Agents : Use of HATU or DCC instead of EDCI for sterically hindered amines .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates .
  • Microwave-Assisted Synthesis : Reduced reaction time (e.g., 30 minutes at 100°C) enhances yield by 15–20% .

Biological Activity and Mechanism

Q. Q3.1: What in vitro assays are suitable for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or JAK2) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
  • Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins .

Q. Q3.2: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Batch Purity Analysis : LC-MS to confirm compound integrity (>98% purity) .
  • Cell Line Authentication : STR profiling to ensure consistency in biological models .
  • Dose-Response Reproducibility : Triplicate experiments with positive controls (e.g., staurosporine for kinase assays) .

Stability and Degradation

Q. Q4.1: What storage conditions prevent degradation of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide group .

Q. Q4.2: How can degradation pathways be analyzed under accelerated conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40°C), UV light, or acidic/basic conditions (0.1M HCl/NaOH) .
  • HPLC-MS Monitoring : Track degradation products (e.g., hydrolyzed carboxylic acid) and propose pathways via fragmentation patterns .

Structure-Activity Relationship (SAR) Studies

Q. Q5.1: How do substituents on the pyrazine ring influence bioactivity?

Methodological Answer:

  • Methyl Group (5-position) : Enhances lipophilicity, improving membrane permeability (logP increase by ~0.5) .
  • Amino Group (3-position) : Critical for hydrogen bonding with ATP-binding pockets in kinases .
  • Carboxamide (2-position) : Replacement with esters reduces target affinity due to loss of H-bond donor capacity .

Q. Q5.2: What computational tools predict binding modes of derivatives?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase domains .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

Analytical Method Development

Q. Q6.1: How to resolve co-elution issues in HPLC analysis of synthetic intermediates?

Methodological Answer:

  • Gradient Optimization : Adjust acetonitrile/water ratios (e.g., 10–90% over 20 minutes) .
  • Column Selection : Use C18 columns with 3.5 µm particle size for higher resolution .

Q. Q6.2: What validation parameters ensure robustness in quantitative NMR (qNMR)?

Methodological Answer:

  • Linearity : R² > 0.99 for calibration curves (0.1–10 mM) .
  • Precision : ≤2% RSD for triplicate measurements .

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